molecular formula C8H10N2O B13386666 Nicotinaldehyde O-ethyl oxime

Nicotinaldehyde O-ethyl oxime

Cat. No.: B13386666
M. Wt: 150.18 g/mol
InChI Key: XEUVXWLTTPBQBS-YFHOEESVSA-N
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Description

Nicotinaldehyde O-ethyl oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH this compound is derived from nicotinaldehyde, which is an aldehyde form of nicotine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicotinaldehyde O-ethyl oxime typically involves the reaction of nicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then ethylated using ethyl iodide or ethyl bromide under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Nicotinaldehyde O-ethyl oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nicotinaldehyde O-ethyl oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nicotinaldehyde O-ethyl oxime involves its interaction with molecular targets such as nicotinic acetylcholine receptors (nAChRs). It has been shown to modulate oxidative stress by reducing reactive oxygen species (ROS) production in neuronal cells. This protective effect is attributed to its ability to enhance cell viability and reduce oxidative damage .

Comparison with Similar Compounds

Uniqueness: Nicotinaldehyde O-ethyl oxime is unique due to its specific ethyl oxime functional group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(Z)-N-ethoxy-1-pyridin-3-ylmethanimine

InChI

InChI=1S/C8H10N2O/c1-2-11-10-7-8-4-3-5-9-6-8/h3-7H,2H2,1H3/b10-7-

InChI Key

XEUVXWLTTPBQBS-YFHOEESVSA-N

Isomeric SMILES

CCO/N=C\C1=CN=CC=C1

Canonical SMILES

CCON=CC1=CN=CC=C1

Origin of Product

United States

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